molecular formula C11H12O5S B1194127 Ethofumesate-2-keto CAS No. 26244-33-7

Ethofumesate-2-keto

Cat. No.: B1194127
CAS No.: 26244-33-7
M. Wt: 256.28 g/mol
InChI Key: CXWYCAYNZXSHTF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate , primarily targets the growth of meristems . Meristems are regions in plants where rapid cell division and growth occur. By inhibiting the growth of these regions, this compound effectively controls the proliferation of unwanted plants, such as weeds in strawberry and beet crops .

Mode of Action

The compound interacts with its targets by retarding cellular division . This means it slows down the process by which cells divide to form new cells, a crucial process for the growth and development of plants. Additionally, this compound limits the formation of cuticles , which are protective, waxy layers found on the surface of plants. By limiting cuticle formation, the compound can further inhibit plant growth.

Result of Action

The primary result of this compound’s action is the effective control of weed growth in crops like strawberries and beets . By inhibiting meristem growth, retarding cell division, and limiting cuticle formation, the compound prevents unwanted plants from proliferating. This leads to healthier, more productive crops.

Action Environment

Biochemical Analysis

Biochemical Properties

Ethofumesate-2-keto is known to inhibit the growth of meristems, retard cellular division, and limit the formation of cuticles . It interacts with various enzymes and proteins, including those involved in cell division and growth. The compound’s interaction with these biomolecules results in the inhibition of cellular processes essential for weed growth, making it an effective herbicide .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of meristems and retards cellular division, which are crucial for the development of plants . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of weed growth . The impact on these cellular processes makes this compound a potent herbicide.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression . The compound binds to enzymes involved in cell division and growth, inhibiting their activity and preventing the normal development of plants . This inhibition results in the retardation of cellular processes essential for weed growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent inhibition of cellular processes, affecting plant growth and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits weed growth without causing significant adverse effects . At high doses, this compound can cause toxic effects, including damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of using appropriate concentrations of the compound for effective weed control.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s metabolism leads to the production of metabolites that contribute to its herbicidal effects . These metabolic pathways are crucial for the compound’s efficacy in inhibiting weed growth.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its herbicidal effects . The efficient transport and distribution of this compound are essential for its activity in controlling weed growth.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function . The compound is directed to specific compartments or organelles within the cell, where it exerts its herbicidal effects . Targeting signals and post-translational modifications are involved in directing this compound to these subcellular locations, ensuring its efficacy in inhibiting weed growth.

Preparation Methods

Ethofumesate-2-keto can be synthesized through various synthetic routes. One common method involves the oxidation of ethofumesate using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound involve large-scale oxidation processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ethofumesate to this compound while minimizing by-products .

Chemical Reactions Analysis

Ethofumesate-2-keto undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to ethofumesate or other reduced forms.

    Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethofumesate-2-keto is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:

This compound stands out due to its specific role as a metabolite and its unique chemical structure, which contributes to its effectiveness in weed control.

Properties

IUPAC Name

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYCAYNZXSHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343594
Record name Ethofumesate-2-keto
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26244-33-7
Record name Ethofumesate-2-keto
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate (20 parts) in warm acetic acid (200 parts) was treated with 200 parts of a 20% aqueous solution of chromic oxide. After about 15 seconds the mixture was poured into water and the solution extracted with ether. The extracts were thoroughly washed with aqueous sodium bicarbonate, then dried and the solvent evaporated to give 2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate (14 parts, 70% yield), melting point 120°-121° C. after recrystallisation from benzene-petroleum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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